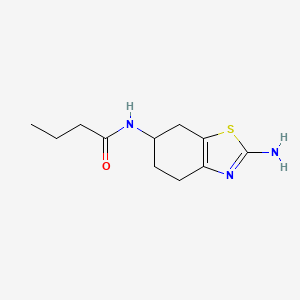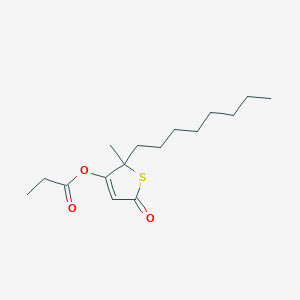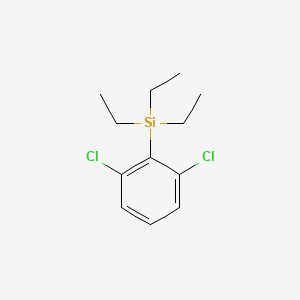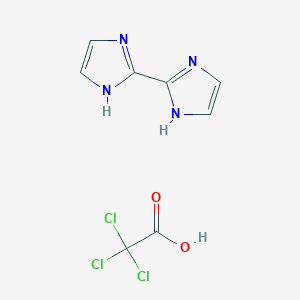![molecular formula C44H52Si B12589211 [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane CAS No. 348168-05-8](/img/structure/B12589211.png)
[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane is a complex organosilicon compound This compound is characterized by its unique structure, which includes two indenyl groups substituted with tert-butylphenyl and methyl or propan-2-yl groups, connected via a dimethylsilane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane typically involves multiple steps:
Formation of Indenyl Precursors: The initial step involves the synthesis of the indenyl precursors. This can be achieved through Friedel-Crafts alkylation of indene with tert-butylbenzene, followed by further functionalization to introduce the methyl and propan-2-yl groups.
Coupling with Dimethylsilane: The functionalized indenyl groups are then coupled with dimethylsilane using a transition metal catalyst, such as palladium or platinum, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the tert-butylphenyl groups, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a ligand in catalysis. Its unique structure allows for the formation of stable complexes with transition metals, which can be used in various catalytic processes.
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism by which [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane exerts its effects is primarily through its interaction with transition metals. The indenyl groups can coordinate with metal centers, facilitating various catalytic reactions. The tert-butylphenyl and dimethylsilane groups provide steric and electronic effects that enhance the stability and reactivity of the metal complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-dimethylsilane
- [4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane
Uniqueness
The uniqueness of [4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane lies in its dual indenyl groups, which provide enhanced coordination capabilities and stability compared to similar compounds with only one indenyl group. This makes it particularly valuable in catalytic applications where strong and stable metal-ligand interactions are required.
Propriétés
Numéro CAS |
348168-05-8 |
|---|---|
Formule moléculaire |
C44H52Si |
Poids moléculaire |
609.0 g/mol |
Nom IUPAC |
[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane |
InChI |
InChI=1S/C44H52Si/c1-28(2)38-27-40-35(31-20-24-33(25-21-31)44(7,8)9)15-13-17-37(40)42(38)45(10,11)41-29(3)26-39-34(14-12-16-36(39)41)30-18-22-32(23-19-30)43(4,5)6/h12-28,41-42H,1-11H3 |
Clé InChI |
BELAORXGPWIRIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C4=CC=CC(=C4C=C3C(C)C)C5=CC=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)

![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)

![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)
![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
![1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene](/img/structure/B12589171.png)

![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)
